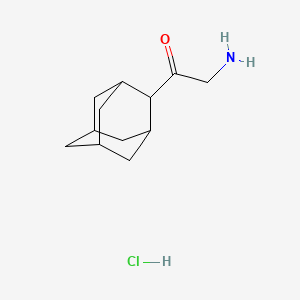

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride is a derivative of 2-aminoadamantane . It has been studied for its marked antiarrhythmic (antifibrillatory) activity in models of calcium chloride and aconitin arrhythmia . The highest level of antiarrhythmic activity and the lowest toxicity were obtained with a similar compound, N-[2-(adamant-2-yl)aminocarbonylmethyl]-N′-[3-diethylamino]propyl]-4-nitrobenzamide .

Synthesis Analysis

The synthesis of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride involves the Chan–Lam reaction conditions, which were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . The reactivity of the amines was found to strongly depend on their structure .Molecular Structure Analysis

The molecular weight of a similar compound, 2-(adamantan-2-yl)ethan-1-amine hydrochloride, is 215.77 . The InChI code is 1S/C12H21N.ClH/c13-2-1-12-10-4-8-3-9 (6-10)7-11 (12)5-8;/h8-12H,1-7,13H2;1H .Chemical Reactions Analysis

The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . The reaction involves a copper (II)-catalyzed reaction of amines with arylboronic acids .Physical And Chemical Properties Analysis

2-(adamantan-2-yl)ethan-1-amine hydrochloride, a similar compound, is a powder at room temperature . It has a molecular weight of 215.77 .科学的研究の応用

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride has been utilized in the study of adamantane-1,3,4-thiadiazole hybrid derivatives. Through crystallographic analysis and the QTAIM approach, researchers have characterized intra- and intermolecular interactions in these compounds. This research contributes to understanding the orientation of amino groups and the role of non-covalent interactions in molecular stability (El-Emam et al., 2020).

Thermal Analysis in Pharmaceutical Research

The compound has been investigated for its thermal behavior and interactions with pharmaceutical excipients. This research is crucial in evaluating the stability and compatibility of drug formulations. It highlights the importance of understanding the thermal properties of drug precursors and their interactions with other compounds in drug development (Vlase et al., 2017).

Crystal Structure Analysis

Research into the crystal structure of human heme oxygenase-1 in complex with derivatives of adamantan-2-yl has provided insights into the binding modes of heme oxygenase-1 inhibitors. This is significant for the development of specific inhibitors with potential therapeutic applications (Rahman et al., 2008).

Synthesis of Pharmaceutical Compounds

The compound has been used in the synthesis of various pharmaceutical compounds, such as ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates. These compounds have shown potential in various pharmacological applications, illustrating the versatility of adamantan-2-yl derivatives in drug synthesis (Burmistrov et al., 2017).

Chemotherapeutic Applications

The study of adamantan-1-yl derivatives has extended into the field of chemotherapy. Investigations have been conducted into their antimicrobial activity and their efficacy against various bacterial strains and cancer cell lines, demonstrating the potential of adamantan-2-yl derivatives in chemotherapeutic applications (Al-Omary et al., 2020).

作用機序

Safety and Hazards

将来の方向性

The study of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride and similar compounds continues to be of significant scientific and practical interest . Future research may focus on further understanding the relationship between the chemical structures of these substances and their pharmacological activities .

特性

IUPAC Name |

1-(2-adamantyl)-2-aminoethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12H,1-6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHHJWFYSJEBBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2451267.png)

![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2451271.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)

![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone](/img/structure/B2451286.png)

![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)